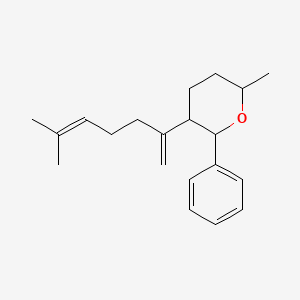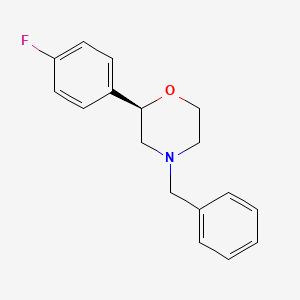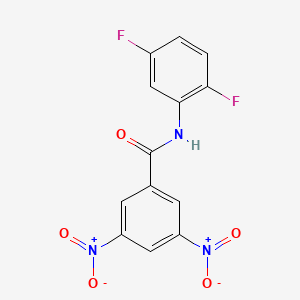
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran is a complex organic compound with a unique structure that includes a tetrahydropyran ring, phenyl group, and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the phenyl and methyl groups. Common synthetic routes may involve:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Addition of Methyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antioxidant properties could be attributed to its ability to scavenge free radicals and prevent oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methyl-5-hepten-2-one: A compound with a similar structure but lacking the tetrahydropyran ring.
2-methyl-2-hepten-6-one: Another related compound with a different arrangement of the methyl groups.
Uniqueness
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyltetrahydro-2H-pyran is unique due to its combination of a tetrahydropyran ring, phenyl group, and multiple methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C20H28O |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
6-methyl-3-(6-methylhepta-1,5-dien-2-yl)-2-phenyloxane |
InChI |
InChI=1S/C20H28O/c1-15(2)9-8-10-16(3)19-14-13-17(4)21-20(19)18-11-6-5-7-12-18/h5-7,9,11-12,17,19-20H,3,8,10,13-14H2,1-2,4H3 |
InChI-Schlüssel |
USDNJLFMSOKPKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)C(=C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)

![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)

![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)

![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)




![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
